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Compound of Interest

Compound Name: 3-Chloro-5-iodoaniline

Cat. No.: B1590847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for acquiring

and interpreting spectroscopic data for 3-Chloro-5-iodoaniline. While a thorough search of

public databases and scientific literature did not yield specific experimental ¹H NMR, ¹³C NMR,

Infrared (IR), or Mass Spectrometry (MS) data for this compound, this document outlines the

detailed experimental protocols required for its characterization. Furthermore, it presents the

expected spectral features based on the analysis of structurally related compounds, offering a

predictive framework for researchers.

Molecular Structure and Properties
3-Chloro-5-iodoaniline is an aromatic amine with the chemical formula C₆H₅ClIN. Its structure

consists of an aniline core substituted with a chlorine atom at the 3-position and an iodine atom

at the 5-position.

PubChem CID: 15168449[1] Molecular Formula: C₆H₅ClIN[1][2] Molecular Weight: 253.47

g/mol [1][2] Exact Mass: 252.91552 Da[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 3-Chloro-5-iodoaniline, both ¹H and ¹³C NMR would be essential for structural

confirmation.
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Expected ¹H NMR Spectral Characteristics
The proton NMR spectrum of 3-Chloro-5-iodoaniline in a deuterated solvent like CDCl₃ is

expected to show signals for the aromatic protons and the amine protons. The aromatic region

would likely display three distinct signals, each integrating to one proton. The chemical shifts

and coupling patterns can be predicted based on the electronic effects of the substituents. The

electron-withdrawing nature of the chlorine and iodine atoms would deshield the aromatic

protons, while the electron-donating amino group would have a shielding effect. The protons at

positions 2, 4, and 6 will exhibit small meta-coupling constants. The amine (-NH₂) protons

would likely appear as a broad singlet, and its chemical shift can be concentration-dependent

and may shift upon exchange with D₂O.

Expected ¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum will provide information on the carbon skeleton. Six distinct signals are

expected for the six carbon atoms in the benzene ring. The carbon atoms attached to the

electronegative chlorine and iodine atoms (C-3 and C-5) and the nitrogen atom (C-1) are

expected to be significantly deshielded and appear at higher chemical shifts. The chemical

shifts of the other aromatic carbons can be estimated using empirical substituent effect

calculations.

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of an aromatic amine like 3-Chloro-5-
iodoaniline is as follows:

Sample Preparation:

Weigh approximately 10-20 mg of the solid 3-Chloro-5-iodoaniline sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution

height in the tube should be around 4-5 cm.

Cap the NMR tube securely.
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Instrument Setup and Data Acquisition:

The NMR spectra can be recorded on a spectrometer operating at a frequency of 300

MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition

time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A small number of scans (e.g.,

8 or 16) is usually sufficient.

For ¹³C NMR, a proton-decoupled experiment is typically used. A larger number of scans

will be required due to the lower natural abundance of ¹³C.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Chloro-5-iodoaniline would show characteristic absorption bands for the N-H

and C-N bonds of the amine group, as well as vibrations associated with the substituted

aromatic ring.

Expected IR Spectral Characteristics
N-H Stretching: Two sharp to medium bands are expected in the region of 3300-3500 cm⁻¹

corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-

NH₂) group.
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Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: Several bands of variable intensity are expected in the 1450-

1600 cm⁻¹ region.

N-H Bending: A medium to strong band is expected around 1600 cm⁻¹.

C-N Stretching: A band in the 1250-1350 cm⁻¹ region is characteristic of aromatic amines.

C-Cl Stretching: A strong band is expected in the 600-800 cm⁻¹ region.

C-I Stretching: A strong band is expected in the 500-600 cm⁻¹ region.

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring will give

rise to characteristic bands in the 650-900 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy of a Solid
Sample

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3-Chloro-5-iodoaniline with approximately 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained. KBr is transparent to IR radiation in the mid-IR region.

Place a portion of the mixture into a pellet press die.

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent

or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

against the background to produce the final absorbance or transmittance spectrum.
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The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its identification and structural elucidation.

Expected Mass Spectrum Characteristics
For 3-Chloro-5-iodoaniline, Electron Ionization (EI) would be a suitable method. The mass

spectrum is expected to show a molecular ion peak (M⁺˙) at an m/z corresponding to the

molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at

approximately one-third the intensity of the M⁺˙ peak is expected. The fragmentation pattern

would likely involve the loss of the halogen atoms, the amino group, or other small neutral

molecules. The exact mass of the molecular ion can be used to confirm the elemental

composition. The monoisotopic mass of C₆H₅³⁵Cl¹²⁷IN is 252.91552 Da.

Experimental Protocol for Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction:

The sample, dissolved in a volatile solvent, can be introduced via a gas chromatograph

(GC-MS) or directly using a heated probe. For direct insertion, a small amount of the solid

sample is placed in a capillary tube.

Ionization:

The sample is vaporized in the ion source.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV). This causes the removal of an electron from the molecule, forming a radical cation

(the molecular ion).

Mass Analysis and Detection:
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The positively charged ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

The separated ions are detected, and their abundance is recorded to generate the mass

spectrum.

Experimental and Data Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

compound like 3-Chloro-5-iodoaniline.
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Caption: General workflow for spectroscopic analysis.

In conclusion, while experimental spectra for 3-Chloro-5-iodoaniline are not readily available

in public domains, the established protocols and predictive analyses presented in this guide

provide a robust framework for researchers to undertake the spectroscopic characterization of

this compound. The successful application of these methodologies will enable the

unambiguous structural elucidation and confirmation of 3-Chloro-5-iodoaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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